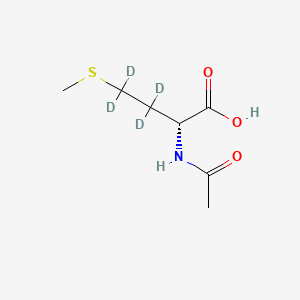

N-Acetyl-D-methionine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3S |

|---|---|

Molecular Weight |

195.27 g/mol |

IUPAC Name |

(2R)-2-acetamido-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1/i3D2,4D2 |

InChI Key |

XUYPXLNMDZIRQH-GOBLDTIASA-N |

Isomeric SMILES |

[2H]C([2H])([C@H](C(=O)O)NC(=O)C)C([2H])([2H])SC |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is N-Acetyl-D-methionine-d4 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-methionine-d4 is the deuterium-labeled form of N-Acetyl-D-methionine, a derivative of the essential amino acid methionine. Stable isotope-labeled compounds like this compound are invaluable tools in metabolic research, proteomics, and drug development. The incorporation of deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen) allows for the precise tracking and quantification of molecules in complex biological systems using mass spectrometry-based techniques. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental methodologies, and relevant biochemical pathways.

Chemical Properties

The primary difference between this compound and its non-labeled counterpart lies in its molecular weight due to the presence of four deuterium atoms. The core chemical structure and reactivity are otherwise identical.

Quantitative Data Summary

| Property | This compound | N-Acetyl-D-methionine | N-Acetyl-DL-methionine |

| Molecular Formula | C₇H₉D₄NO₃S | C₇H₁₃NO₃S | C₇H₁₃NO₃S[1] |

| Molecular Weight | 195.28 g/mol | 191.25 g/mol | 191.25 g/mol [1][2] |

| CAS Number | 1329496-63-5 (d4) | 1509-92-8 | 1115-47-5[1][2][3] |

| Appearance | White to off-white solid | White to off-white solid | White to off-white crystalline powder[1] |

| Melting Point | Data not available | 104-106 °C | 114 - 117 °C[4] |

| Solubility | Data not available | Data not available | Water: 125 mg/mL (with sonication)[5]; DMSO: 100 mg/mL (with sonication)[5]; Soluble in ethanol (B145695) and ethyl acetate[6]. |

| Stability | Stable under normal conditions[3] | Stable under normal conditions[3] | Stable under normal conditions.[3] Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (N-Acetyl-DL-methionine in DMSO-d6):

-

8.16 ppm (d): Amide proton (NH)

-

4.28 ppm (m): Alpha-proton (CH)

-

2.48 ppm (t): Methylene protons (CH₂) adjacent to the sulfur atom

-

2.04 ppm (s): Methyl protons (CH₃) of the acetyl group

-

1.93 - 1.82 ppm (m): Methylene protons (CH₂) beta to the carboxyl group.[7]

-

Mass Spectrometry (MS):

-

The mass spectrum of N-acetyl-methionine shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can be complex but often involve the loss of the acetyl group and cleavage of the amino acid side chain.[8][9] The deuterated form will show a corresponding mass shift.

Experimental Protocols

Stable isotope-labeled amino acids are frequently used in metabolic flux analysis and proteomics. Below is a detailed, adapted methodology for a metabolic flux analysis experiment using a deuterated amino acid like this compound.

Protocol: Metabolic Flux Analysis using this compound

Objective: To trace the metabolic fate of methionine in a cellular model to understand its contribution to downstream metabolic pathways.

Materials:

-

Cell culture medium deficient in methionine

-

This compound

-

Cell line of interest (e.g., human cancer cell line)

-

Standard cell culture reagents and equipment

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Solvents for metabolite extraction (e.g., 80% methanol)

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in standard medium to the desired confluence.

-

For the experiment, switch the cells to a methionine-deficient medium supplemented with a known concentration of this compound.

-

Incubate the cells for various time points to allow for the uptake and metabolism of the labeled amino acid.

-

-

Metabolite Extraction:

-

At each time point, rapidly wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the metabolite extracts using a high-resolution LC-MS system.

-

Use a chromatography method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).

-

The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolites, allowing for the identification of deuterated and non-deuterated forms.

-

-

Data Analysis:

-

Process the LC-MS data to identify and quantify the isotopologues of methionine and its downstream metabolites.

-

Calculate the fractional labeling of each metabolite at each time point.

-

Use metabolic modeling software to fit the labeling data and estimate the metabolic fluxes through the relevant pathways.

-

Signaling and Metabolic Pathways

N-Acetyl-D-methionine, as a derivative of methionine, plays a crucial role in the central metabolic pathway known as one-carbon metabolism. This pathway is fundamental for the synthesis of nucleotides, amino acids, and for methylation reactions that are critical for epigenetic regulation and other cellular processes.[10][11]

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of methionine in the one-carbon metabolism pathway.

References

- 1. CAS 1115-47-5: N-Acetyl-DL-methionine | CymitQuimica [cymitquimica.com]

- 2. N-Acetyl- D , L -Methionine United States Pharmacopeia (USP) Reference Standard 1115-47-5 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-Acetyl-DL-methionine | CAS No- 1115-47-5 | Simson Pharma Limited [simsonpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. academic.oup.com [academic.oup.com]

Synthesis and Purification of N-Acetyl-D-methionine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Acetyl-D-methionine-d4, a deuterated derivative of N-Acetyl-D-methionine. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based applications. This document outlines a recommended synthesis pathway, detailed experimental protocols, and purification methodologies.

Overview of the Synthesis Strategy

The synthesis of this compound can be achieved through the N-acetylation of D-methionine using a deuterated acetyl source. A common and efficient method involves the use of acetic anhydride-d6. An alternative, though more complex, route involves the acetylation of DL-methionine followed by enzymatic resolution to isolate the desired D-enantiomer. This guide will focus on the direct acetylation of D-methionine.

The overall reaction is as follows:

D-Methionine + Acetic Anhydride-d6 → this compound + Acetic Acid-d4

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the N-acetylation of amino acids.[1][2]

Materials:

-

D-methionine

-

Acetic anhydride-d6

-

Aqueous alkali solution (e.g., sodium hydroxide)

-

Ethyl acetate

-

Deionized water

-

Activated carbon

-

Sulfuric acid

Procedure:

-

Dissolution: Dissolve D-methionine in an aqueous alkali solution at a temperature between 20°C and 60°C.[1] The pH of the solution should be maintained between 6.5 and 10.0.[1]

-

Acetylation: Slowly add 1.05 to 1.70 molar equivalents of acetic anhydride-d6 to the stirred solution.[1] Maintain the temperature and pH throughout the addition.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Acidification: Upon completion of the reaction, acidify the mixture to a pH of approximately 1.8 with sulfuric acid.[1] This will cause the this compound to separate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.[1] Perform multiple extractions to ensure complete recovery.

-

Washing and Drying: Combine the organic extracts and wash with a small amount of water. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification is critical to obtain the desired high-purity product. A combination of crystallization and chromatographic techniques is recommended.

Crystallization is an effective method for the initial purification of the crude product.[1][2]

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water or a suitable organic solvent like ethyl acetate.[1][2]

-

Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a short period.[1]

-

Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

For achieving high purity, preparative reverse-phase HPLC can be employed.

Procedure:

-

Column: A suitable reverse-phase column (e.g., C18) should be used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common mobile phase for separating N-acetylated amino acids.[3]

-

Sample Preparation: Dissolve the partially purified product in the mobile phase.

-

Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the product peak.

-

Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the final purified this compound.

Data Presentation

Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | D-Methionine | N/A |

| Acetylating Agent | Acetic Anhydride-d6 | N/A |

| Molar Ratio (Acet. Agent:Amino Acid) | 1.05 - 1.70 | [1] |

| Reaction Temperature | 20 - 60 °C | [1] |

| Reaction pH | 6.5 - 10.0 | [1] |

| Expected Yield (based on non-deuterated) | > 90% | [1] |

Purification Parameters

| Purification Method | Solvent/Mobile Phase | Expected Purity |

| Crystallization | Water or Ethyl Acetate | > 98% |

| Preparative HPLC | Acetonitrile/Water with Formic Acid | > 99% |

Analytical Data (Reference for N-Acetyl-DL-methionine)

| Analytical Technique | Observed Data |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.16 (d, 1H), 4.28 (m, 1H), 2.48 (t, 2H), 2.04 (s, 3H), 1.93 (s, 3H), 1.85 (m, 2H) |

| Mass Spectrometry (ESI-MS) | m/z 192.06 [M+H]⁺, 214.04 [M+Na]⁺ |

Note: The analytical data for the d4-labeled compound is expected to be similar, with a mass shift corresponding to the deuterium (B1214612) labeling and potential subtle changes in the NMR spectrum.

Visualization of Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Alternative Pathway: Enzymatic Resolution

An alternative approach begins with the more readily available N-Acetyl-DL-methionine. This racemic mixture can be resolved using an aminoacylase (B1246476) enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the desired N-Acetyl-D-methionine intact.

Caption: Enzymatic resolution pathway for obtaining N-Acetyl-D-methionine.

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound. The direct acetylation of D-methionine with a deuterated acetylating agent is a straightforward approach. Subsequent purification by crystallization and preparative HPLC is essential to achieve high purity for research and development applications. The provided protocols, data, and workflows are intended to serve as a valuable resource for scientists and professionals in the field of drug development and metabolic research. It is recommended to perform small-scale pilot reactions to optimize conditions before scaling up the synthesis.

References

A Technical Guide to Sourcing N-Acetyl-D-methionine-d4 for Research and Development

This guide provides an in-depth overview of the commercial suppliers, availability, and procurement of N-Acetyl-D-methionine-d4, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development who require this material for their work.

Commercial Availability and Supplier Information

This compound is a specialized chemical used primarily in research settings, often as an internal standard for mass spectrometry-based quantitative analysis. While a number of suppliers offer the non-deuterated form, N-Acetyl-D-methionine, the deuterated (d4) variant is available from a more select group of vendors specializing in stable isotopes.

The following table summarizes the available commercial information for this compound. Please note that pricing for such specialized compounds is often not listed publicly and typically requires a direct inquiry or quote from the supplier.

| Supplier | Product Name | Catalog Number | Available Quantities | Purity | Pricing |

| Fisher Scientific (distributing for CDN Isotopes) | N-Acetyl-D-Methionine-3,3,4,4-d4 | D-8385 | 50 mg[1] | Not specified | Price on Request |

| Alfa Chemistry | This compound | ISM1694 | Not specified | Not specified | Price on Request |

| Sigma-Aldrich (Merck) | N-Acetyl-D-methionine | A1501 | 5 g | ~99% | Price on Request[2] |

| Bioaustralis Fine Chemicals | N-Acetyl D-amino acid set (includes N-Acetyl-D-methionine) | BIA-AS6035 | 1 mg, 5 mg | >95% by HPLC | Price on Request[3] |

Note: The listings from Sigma-Aldrich and Bioaustralis are for the non-deuterated compound but are included as these suppliers are common sources for related chemicals and may offer custom synthesis of the deuterated form upon request.

Procurement Workflow

The process of acquiring a specialized research chemical like this compound involves several key steps, from initial supplier identification to final receipt and quality verification. The following diagram illustrates a typical procurement workflow for a research laboratory or drug development institution.

Caption: A logical workflow for the procurement of this compound.

Experimental Applications and Quality Control

Common Applications:

This compound is the deuterium-labeled version of N-Acetyl-D-methionine. Its primary application in research and drug development is as an internal standard . In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for accurate quantification. The deuterated form is chemically identical to the endogenous (non-labeled) analyte but has a different mass. This allows it to be distinguished by the mass spectrometer, enabling precise correction for sample loss during preparation and variations in instrument response.

N-Acetyl-D-methionine itself may be used as a substrate to identify, differentiate, and characterize certain enzymes like N-acylamino acid racemases and N-acyl-D-amino acid amidohydrolases[2].

Quality Control and Experimental Protocols:

For any research application, verifying the quality and identity of the supplied chemical is a critical first step.

-

Certificate of Analysis (COA): Reputable suppliers will provide a COA for each batch of the compound[4]. This document is essential and contains critical data regarding the chemical's identity, purity, and physical properties. Key information to review on a COA includes:

-

Identity Confirmation: Data from techniques like NMR (Nuclear Magnetic Resonance) or MS (Mass Spectrometry) confirming the molecular structure.

-

Purity Assessment: Typically determined by HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography), providing the percentage purity of the compound[3].

-

Isotopic Enrichment: For a deuterated standard, the COA should specify the degree of deuterium (B1214612) incorporation and the position of the labels.

-

Physical Properties: Such as appearance, melting point, and solubility.

-

-

Storage and Handling: Proper storage is vital to maintain the stability and integrity of the compound. For N-Acetyl-D-methionine, recommended storage temperatures are often -20°C for long-term stability[2]. The material should be stored in a tightly sealed container in a dry and well-ventilated place.

-

Solution Preparation: For experimental use, the compound is typically dissolved in a suitable solvent. N-Acetyl-L-methionine, a related compound, is soluble in DMSO[5]. The specific solubility of the d4-variant should be confirmed from the supplier's technical datasheet. When preparing stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound[5].

References

- 1. N-Acetyl-D-Methionine-3,3,4,4-d4, CDN 0.05 g | Buy Online | CDN | Fisher Scientific [fishersci.se]

- 2. ~99%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. N-Acetyl-DL-methionine | CAS No- 1115-47-5 | Simson Pharma Limited [simsonpharma.com]

- 5. selleckchem.com [selleckchem.com]

A Technical Guide to the Isotopic Purity and Enrichment of N-Acetyl-D-methionine-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of N-Acetyl-D-methionine-d4. This deuterated analogue of N-Acetyl-D-methionine serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analyses. Understanding its isotopic characteristics is paramount for the accurate interpretation of experimental results.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are critical parameters that define its quality and suitability for various applications. These are typically determined by the manufacturer and provided in a Certificate of Analysis (CoA). While a specific CoA for every batch should be consulted, the following table summarizes typical specifications for this compound, based on commercially available standards.

| Parameter | Specification | Method of Analysis |

| Isotopic Enrichment (Atom % D) | ≥ 99% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 96% | High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy |

| Deuterium (B1214612) Incorporation | d4 | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

Table 1: Typical specifications for this compound.

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of four deuterium atoms into the N-Acetyl-D-methionine molecule. While specific synthetic routes are often proprietary, a general and plausible method involves the acetylation of D-methionine followed by or concurrent with deuteration of the ethyl side chain.

A representative synthesis approach is the acetylation of D-methionine using a deuterated acetylating agent or deuteration of the resulting N-acetylated compound. One common method for deuteration of amino acids involves an acid-catalyzed exchange reaction in the presence of a deuterium source. For instance, heating the amino acid in acetic anhydride (B1165640) and monodeuterated acetic acid can lead to deuteration at the α-carbon[1]. For labeling on the ethyl side chain as in this compound, a starting material already containing the deuterium labels would typically be used.

Metabolic Fate of N-Acetyl-D-methionine

N-Acetyl-D-methionine, when introduced into a biological system, undergoes enzymatic conversion. The primary enzyme responsible for its metabolism is aminoacylase (B1246476) 1 (ACY1), which catalyzes the deacetylation of N-acetylated amino acids to yield the corresponding amino acid and acetate[2]. The metabolic fate of the resulting D-methionine is of particular interest. Unlike the L-enantiomer, D-amino acids are typically metabolized by D-amino acid oxidase. However, studies on deuterated D-methionine have shown that subsequent to the initial oxidative deamination, the reamination to give L-methionine is rapid[3]. The L-isomer is metabolically equivalent to free L-methionine[4].

The diagram below illustrates the key steps in the metabolic processing of N-Acetyl-D-methionine.

Caption: Metabolic pathway of N-Acetyl-D-methionine.

Experimental Protocols for Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of this compound is crucial for its use in quantitative studies. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Protocol

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic distribution of a labeled compound.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL with the same solvent.

-

Prepare a similar solution of unlabeled N-Acetyl-D-methionine as a reference standard.

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled to a liquid chromatography (LC) system.

-

Inject the prepared samples onto an appropriate LC column (e.g., C18) for separation.

-

Acquire full scan mass spectra in positive or negative ion mode, depending on which provides better sensitivity for the analyte.

-

Analyze the mass spectra of both the labeled and unlabeled compounds to determine the mass shift and the isotopic distribution.

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of both the unlabeled (M+0) and labeled (M+4) N-Acetyl-D-methionine.

-

From the mass spectra, determine the relative intensities of the isotopologues (M+0, M+1, M+2, M+3, M+4, etc.).

-

Calculate the isotopic enrichment by comparing the measured isotopic distribution of the labeled compound with the theoretical distribution, correcting for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³³S, ³⁴S).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides information on the specific sites of deuterium incorporation and can be used to quantify the isotopic enrichment.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

-

Transfer the solution to an NMR tube.

Instrumentation and Analysis:

-

Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ²H (deuterium) NMR spectrum to directly observe the deuterium signals.

Data Analysis:

-

In the ¹H NMR spectrum, identify the signals corresponding to the protons at the positions where deuterium has been incorporated. The reduction in the integral of these signals compared to a known internal standard or a signal from an unlabeled portion of the molecule can be used to estimate the isotopic enrichment.

-

In the ²H NMR spectrum, the presence of signals at the expected chemical shifts confirms the positions of deuteration. The integrals of these signals can be used for quantification.

Experimental Workflow for Stable Isotope Tracing

This compound can be used as a tracer to study methionine metabolism and its contribution to various metabolic pathways. The following diagram outlines a general experimental workflow for a stable isotope tracing study in a cell culture model.

Caption: A general workflow for a stable isotope tracing experiment.

This workflow can be adapted for in vivo studies, where this compound would be administered to an animal model, and tissues or biofluids would be collected for analysis at different time points. The analysis of deuterated methionine and its metabolites can provide valuable insights into the pharmacokinetics and metabolic fate of this important amino acid derivative[5]. Recent advances also allow for the imaging of deuterated amino acid uptake in live cells using techniques like stimulated Raman scattering (SRS) microscopy[6][7].

References

- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative metabolism of L-methionine and N-acetylated derivatives of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Imaging the uptake of specific amino acids by deuterium labeling and stimulated Raman scattering [spiedigitallibrary.org]

N-Acetyl-D-methionine-d4 stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of N-Acetyl-D-methionine-d4

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of isotopically labeled compounds is critical for ensuring experimental accuracy and the long-term viability of research materials. This guide provides a comprehensive overview of the stability and recommended storage for this compound, based on available data for analogous compounds.

Introduction to this compound

This compound is a stable, isotopically labeled derivative of the amino acid D-methionine. The deuterium (B1214612) labels are typically located on the carbon atoms adjacent to the sulfur atom. Stable isotope-labeled compounds are invaluable in drug metabolism, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry assays due to their chemical identity with the unlabeled counterpart, with the key difference being a higher mass. While the deuterium labeling is generally not expected to significantly alter the chemical properties, it is crucial to handle and store these compounds appropriately to maintain their structural and isotopic integrity.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool, dry place. Refrigeration is often recommended. | To minimize the rate of potential degradation reactions. | [1] |

| Atmosphere | Keep container tightly closed. Store in a well-ventilated area. | To prevent moisture absorption and oxidation. | [2] |

| Light | Protect from light. | Methionine and its derivatives can be susceptible to photodegradation. | [3] |

| Incompatibilities | Avoid strong oxidizing agents. | The thioether group in the methionine side chain is susceptible to oxidation. | [4] |

Chemical Stability and Potential Degradation Pathways

The chemical stability of this compound is primarily influenced by the methionine side chain and the N-acetyl group. The main degradation pathways are anticipated to be oxidation and, under more extreme conditions, hydrolysis.

Oxidation

The most significant degradation pathway for methionine and its derivatives is the oxidation of the sulfur atom in the thioether side chain.[2][5] This can occur in the presence of various oxidizing agents, including atmospheric oxygen, peroxides, and under conditions of light exposure.[2][6] The primary oxidation product is methionine sulfoxide, which can be further oxidized to methionine sulfone under stronger conditions. The oxidation of methionine residues in therapeutic proteins is a major concern in the pharmaceutical industry as it can affect their biological activity and stability.[2][7]

Hydrolysis

The N-acetyl amide bond and the carboxylic acid ester (if applicable) in N-acetylated amino acids can undergo hydrolysis. However, this process typically requires harsh conditions, such as strong acids or bases, or high temperatures, and is generally not a concern under recommended storage conditions.[1]

The potential degradation pathways are illustrated in the diagram below.

Proposed Experimental Protocol for Stability Testing

A comprehensive stability study for this compound would involve assessing its purity under various environmental conditions over time. A general workflow for such a study is outlined below.

Method

A stability-indicating high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) would be the preferred analytical technique. This allows for the separation of the parent compound from potential degradants and their identification and quantification.

Experimental Workflow

The following diagram illustrates a typical workflow for a stability study.

Stress Conditions

To accelerate degradation and identify potential pathways, stress testing could include:

-

Elevated Temperatures: e.g., 40°C, 60°C.

-

High Humidity: e.g., 75% RH.

-

Light Exposure: Photostability testing according to ICH guidelines.

-

pH Extremes: Exposure to acidic and basic solutions.

-

Oxidative Stress: Exposure to a dilute solution of hydrogen peroxide.

Conclusion

While specific stability data for this compound is not extensively published, by understanding the chemistry of the parent molecule and related compounds, a robust storage and handling strategy can be implemented. The primary stability concern is the oxidation of the methionine side chain. Therefore, storing the compound in a cool, dry, dark place in a tightly sealed container is paramount to ensure its long-term integrity. For critical applications, it is recommended that users perform their own stability assessments under their specific storage and experimental conditions.

References

- 1. A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [scholarbank.nus.edu.sg]

- 4. N-Acetyl-L-methionine | 65-82-7 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetic Modeling of Methionine Oxidation in Monoclonal Antibodies from Hydrogen Peroxide Spiking Studies | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]

- 7. Influence of methionine oxidation on the aggregation of recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Acetyl-D-methionine-d4 in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-methionine-d4 (d4-NAc-D-Met) is a stable isotope-labeled derivative of the essential amino acid methionine. In metabolic research, it serves as a powerful tracer to investigate the intricate network of biochemical reactions known as one-carbon metabolism. This pathway is fundamental to numerous cellular processes, including nucleotide synthesis, amino acid homeostasis, and epigenetic regulation through methylation. The incorporation of a deuterium-labeled methyl group allows for the precise tracking of the metabolic fate of methionine and its contribution to various downstream metabolites and macromolecules. This technical guide provides an in-depth overview of the application of this compound in metabolic research, including data presentation, experimental protocols, and visualization of relevant pathways and workflows.

While specific quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, this guide will draw upon established methodologies for closely related deuterated and other isotopically labeled methionine analogs to provide a comprehensive framework for its use.

Core Concepts in Isotope Tracer-Based Metabolic Research

Stable isotope tracers, such as this compound, are non-radioactive compounds where one or more atoms have been replaced with a heavier isotope. When introduced into a biological system, these labeled molecules participate in metabolic reactions alongside their unlabeled counterparts. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled forms, allowing researchers to trace the flow of atoms through metabolic pathways. This approach, known as metabolic flux analysis, provides quantitative insights into the rates of metabolic reactions.

N-Acetyl-D-methionine is a biologically available form of methionine.[1] The N-acetyl group can be removed by acylases, releasing methionine to enter its metabolic pathways. The D-isomer is of particular interest for studying specific enzymatic activities and metabolic routes that may differ from those of the naturally occurring L-isomer. The deuterium-labeled methyl group (-CD3) on the sulfur atom is the key feature of d4-NAc-D-Met, enabling the tracing of one-carbon unit transfers.

Data Presentation: Quantitative Insights from Related Tracers

A comparative study on the metabolism of N-acetylated derivatives of D- and L-methionine in rats using N-[1-14C]acetyl-D-methionine and 35S-labeled N-acetyl-L-methionine offers relevant quantitative data.[2] These findings can be extrapolated to understand the general metabolic distribution of the N-acetyl-D-methionine backbone.

Table 1: Metabolic Fate of the Acetate (B1210297) Moiety of N-Acetyl-D-methionine in Rats Over 24 Hours [2]

| Isotope Tracer | Route of Administration | % of Administered 14C Recovered as 14CO2 |

| N-[1-14C]acetyl-D-methionine | Oral | Not readily metabolized |

| N-[1-14C]acetyl-D-methionine | Intraperitoneal | Not readily metabolized |

| Sodium [1-14C]acetate | Oral | Equivalent to N-[1-14C]acetyl-L-methionine |

| Sodium [1-14C]acetate | Intraperitoneal | Equivalent to N-[1-14C]acetyl-L-methionine |

Table 2: Tissue Distribution and Excretion of 35S from Labeled Methionine Compounds in Rats After 168 Hours [2]

| Isotope Tracer | % of Administered 35S in Urine and Feces |

| 35S-labeled N-acetyl-L-methionine | 30% |

| 35S-labeled L-methionine | 30% |

These data suggest that while the L-form of N-acetyl-methionine is readily metabolized, the acetate group of the D-form is not significantly catabolized to CO2.[2] However, the sulfur-containing portion of the molecule is expected to enter the methionine metabolic pool.

Another relevant quantitative finding comes from a study that detected endogenous N-acetyl-methionine (NAM) in human and murine brain tissue. This research established the rate of NAM formation from methionine in cultured human oligodendroglioma cells.[3]

Table 3: Rate of N-Acetyl-methionine (NAM) Formation [3]

| Cell Line | Precursor | Initial Rate of NAM Formation (atom percent excess per minute) |

| Human Oligodendroglioma | Methionine | 0.44 ± 0.064 |

This indicates that the acetylation of methionine is a rapid process in certain cell types, suggesting that exogenously supplied this compound can be readily deacetylated to release deuterated D-methionine into the metabolic system.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing stable isotope-labeled methionine analogs, which can be adapted for studies with this compound.

Protocol 1: Cell Culture Labeling for Metabolic Flux Analysis via LC-MS/MS

This protocol is adapted from methodologies for stable isotope labeling in cell culture (SILAC) and metabolic flux analysis using labeled amino acids.[4][5]

Objective: To trace the incorporation of the deuterated methyl group from this compound into downstream metabolites of one-carbon metabolism in cultured cells.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293T)

-

Complete growth medium (e.g., DMEM)

-

Methionine-free medium

-

Dialyzed fetal bovine serum (dFBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Centrifuge tubes

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture: Grow cells to ~80% confluency in complete growth medium.

-

Methionine Depletion: Wash the cells twice with warm PBS. Replace the complete medium with methionine-free medium supplemented with 10% dFBS and incubate for 30-60 minutes to deplete intracellular methionine pools.[4]

-

Isotope Labeling: Replace the depletion medium with methionine-free medium supplemented with 10% dFBS and a known concentration of this compound (e.g., 200 µM).

-

Time-Course Experiment: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

-

Cell Harvesting:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold 80% methanol to the culture dish to quench metabolism and extract metabolites.

-

Scrape the cells and collect the cell lysate in a centrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the cell lysate vigorously.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites.

-

Set up the mass spectrometer to detect the mass-to-charge ratios (m/z) of the expected labeled and unlabeled metabolites (e.g., methionine, S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), and methylated macromolecules). The d4 label will result in a +4 Da mass shift in the intact molecule and a +3 Da shift in the transferred methyl group.

-

Protocol 2: In Vivo Metabolism Study in Rodent Models via NMR Spectroscopy

This protocol is based on studies of deuterated D-methionine metabolism in rats using in vivo NMR spectroscopy.[6]

Objective: To non-invasively monitor the metabolism of this compound in the liver of a live, anesthetized animal.

Materials:

-

Laboratory rats

-

Anesthetic (e.g., isoflurane)

-

This compound solution for injection

-

NMR spectrometer equipped for in vivo studies with a surface coil

-

Animal monitoring equipment (respiration, temperature)

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the experiment. Shave the abdomen to ensure good contact with the NMR surface coil.

-

NMR Setup: Position the rat in the NMR spectrometer with the surface coil placed over the liver.

-

Baseline Spectrum Acquisition: Acquire a baseline 2H (deuterium) NMR spectrum to establish the background signal.

-

Tracer Administration: Administer a bolus of this compound solution via intravenous or intraperitoneal injection.

-

Time-Resolved NMR Spectroscopy: Acquire a series of 2H NMR spectra at regular intervals (e.g., every 5-10 minutes) for several hours.

-

Data Processing and Analysis:

-

Process the NMR spectra to identify and quantify the signals from this compound and its deuterated metabolites.

-

The chemical shifts of the deuterium (B1214612) signals will allow for the identification of different metabolic products.

-

The signal intensities over time will provide kinetic information on the rates of metabolic conversion.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows relevant to the use of this compound.

Caption: Metabolic fate of this compound in one-carbon metabolism.

Caption: General experimental workflow for metabolic studies using this compound.

Conclusion

This compound is a valuable tool for dissecting the complexities of one-carbon metabolism. While direct experimental data for this specific tracer is limited, the established methodologies for other deuterated and isotopically labeled methionine analogs provide a robust framework for its application. By employing the experimental protocols and analytical approaches outlined in this guide, researchers can effectively trace the metabolic fate of the deuterated methyl group, quantify metabolic fluxes, and gain deeper insights into the regulation of one-carbon metabolism in health and disease. The continued development of high-resolution mass spectrometry and advanced NMR techniques will further enhance the utility of stable isotope tracers like this compound in advancing our understanding of cellular metabolism.

References

- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-L-methionine (HMDB0011745) [hmdb.ca]

- 2. Comparative metabolism of L-methionine and N-acetylated derivatives of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism of N-acetylated D-amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylated D-amino acids (NADAs) are a class of molecules increasingly recognized for their diverse physiological roles and potential therapeutic applications. While D-amino acids themselves are no longer considered merely "unnatural" isomers but active participants in biological processes, their N-acetylated counterparts add another layer of complexity and regulatory potential. This technical guide provides a comprehensive overview of the core metabolic pathways governing NADAs, detailing the key enzymes involved, their kinetics, and the experimental methodologies used to study them. Furthermore, it explores the emerging understanding of NADA-related signaling pathways and their implications for drug development.

Core Metabolic Pathways

The metabolism of N-acetylated D-amino acids is primarily governed by a balance between their synthesis and degradation, catalyzed by specific enzymes.

Biosynthesis: N-Acetylation of D-amino Acids

The primary route for the formation of NADAs is the N-acetylation of free D-amino acids. This reaction is catalyzed by D-amino acid N-acetyltransferase (DANAT) (EC 2.3.1.36), which utilizes acetyl-CoA as the acetyl group donor.[1][2]

Reaction: Acetyl-CoA + D-amino acid ⇌ CoA + N-acetyl-D-amino acid[1][2]

In organisms like Saccharomyces cerevisiae, this process is considered a detoxification mechanism, converting potentially toxic D-amino acids into a form that can be more readily managed or expelled by the cell.[3] The kinetic mechanism for the S. cerevisiae enzyme (Hpa3p) has been proposed as an ordered bi-bi mechanism, where acetyl-CoA binds first, followed by the D-amino acid, and after the reaction, the N-acetyl-D-amino acid is released, followed by CoA.[4]

Degradation of N-acetylated D-amino Acids

The breakdown of NADAs occurs through two main enzymatic pathways: deacetylation followed by oxidative deamination, or direct oxidative deamination of the N-acetylated form.

N-acyl-D-amino acid deacylase (also known as D-acylase or N-acyl-D-amino acid amidohydrolase) (EC 3.5.1.81) is a key enzyme that hydrolyzes the N-acyl group from a variety of N-acylated D-amino acids, yielding a free D-amino acid and a carboxylate.[5][6] This enzyme is a hydrolase that acts on carbon-nitrogen bonds in linear amides and requires a zinc cofactor.[5]

Reaction: N-acyl-D-amino acid + H₂O ⇌ D-amino acid + Carboxylate[5]

These enzymes exhibit broad substrate specificity, acting on N-acyl derivatives of neutral D-amino acids.[7]

D-amino acid oxidase (DAAO) (EC 1.4.3.3) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide.[6][8][9] While its primary substrates are free D-amino acids, its activity on N-acetylated D-amino acids is less well-characterized. The N-acetylation may alter the substrate affinity and catalytic efficiency of DAAO.

Reaction: D-amino acid + H₂O + O₂ → α-keto acid + NH₃ + H₂O₂[8]

Quantitative Data on Enzyme Kinetics

A critical aspect of understanding NADA metabolism is the quantitative analysis of the enzymes involved. The following tables summarize available kinetic parameters. Note: Data for a wide range of N-acetylated D-amino acid substrates is limited in the current literature.

Table 1: Kinetic Parameters of D-amino Acid N-acetyltransferase (DANAT) from Saccharomyces cerevisiae (Hpa3p)

| D-Amino Acid Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| D-Phenylalanine | 0.23 | 1.8 | 7800 |

| D-Tryptophan | 0.11 | 1.6 | 14500 |

| D-Leucine | 0.45 | 1.5 | 3300 |

| D-Methionine | 0.55 | 1.7 | 3100 |

| D-Alanine | 2.5 | 1.2 | 480 |

Data extrapolated from studies on S. cerevisiae D-amino acid N-acetyltransferase.[4]

Table 2: Kinetic Parameters of N-acyl-D-amino Acid Deacylase

| N-acetyl-D-amino Acid Substrate | Enzyme Source | K_m_ (mM) | V_max_ (µmol/min/mg) |

| N-acetyl-D-methionine | Alcaligenes xylosoxydans | 10.2 | 1250 |

| N-acetyl-D-phenylalanine | Alcaligenes xylosoxydans | 4.5 | 980 |

| N-acetyl-D-leucine | Alcaligenes xylosoxydans | 8.3 | 1100 |

This table presents representative data; substrate specificities can vary between enzymes from different sources.[10]

Table 3: Apparent Kinetic Parameters of Human D-amino Acid Oxidase (hDAAO) with D-amino Acids

| D-Amino Acid Substrate | Apparent K_m_ (mM) | Apparent k_cat_ (s⁻¹) | Apparent k_cat_/K_m_ (M⁻¹s⁻¹) |

| D-Alanine | 1.8 | 15.2 | 8444 |

| D-Serine | 7.7 | 10.5 | 1364 |

| D-Phenylalanine | 0.38 | 25.0 | 65789 |

| D-Methionine | 1.2 | 18.5 | 15417 |

Note: This data is for the free D-amino acids. The kinetic parameters for N-acetylated D-amino acids as substrates for DAAO are not extensively documented.[6]

Signaling Pathways and Biological Roles

N-acetylated amino acids are emerging as important signaling molecules, influencing a range of physiological processes.

N-acetyl-L-glutamate (NAG) and the Urea (B33335) Cycle

N-acetyl-L-glutamate is a crucial allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the rate-limiting enzyme of the urea cycle. The binding of NAG to CPS1 initiates the first step of the cycle, which is essential for the detoxification of ammonia in the liver.

References

- 1. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-amino-acid N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 3. Physiological role of D-amino acid-N-acetyltransferase of Saccharomyces cerevisiae: detoxification of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-amino acid N-acetyltransferase of Saccharomyces cerevisiae: a close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acyl-D-amino-acid deacylase - Wikipedia [en.wikipedia.org]

- 6. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acyl-D-amino-acid deacylase - Creative Biogene [microbialtec.com]

- 8. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]

- 9. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azom.com [azom.com]

A Comprehensive Technical Guide to the Material Safety Data Sheet (MSDS) and Safe Handling of N-Acetyl-D-methionine-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and disposal of N-Acetyl-D-methionine-d4. The information presented is compiled from publicly available Material Safety Data Sheets (MSDS) for structurally similar, non-deuterated forms such as N-Acetyl-DL-methionine and N-Acetyl-L-methionine. While the deuterated form is not expected to have significantly different chemical properties in terms of safety, it is crucial to handle all laboratory chemicals with the utmost care and to consult the specific MSDS provided by the supplier.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance.[1][2][3] However, as with any chemical, it may cause irritation upon contact with the skin, eyes, or respiratory system.[4][5]

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of N-Acetyl-methionine compounds.

| Property | Value |

| Molecular Formula | C7H9D4NO3S |

| Molecular Weight | 195.28 g/mol (calculated for d4 variant) |

| Appearance | Off-white or white powder/solid.[1][6] |

| Melting Point | 104 - 115 °C.[1][6] |

| Solubility | Soluble in water.[7] |

| Odor | Odorless or characteristic.[1][8] |

| pH | No data available. |

| Boiling Point | No data available. |

| Flash Point | No data available. |

Toxicological Data

The toxicological data for N-Acetyl-DL-methionine is summarized below. It is important to handle the deuterated compound with the same level of care.

| Test | Result | Species |

| Acute Oral Toxicity (LD50) | > 5,000 mg/kg.[8][9][10][11] | Rat |

| Acute Inhalation Toxicity (LC50) | > 5.25 mg/L (4 h).[8][9][10][11] | Rat |

| Skin Corrosion/Irritation | No skin irritation.[3] | Rabbit |

First Aid Measures

In case of exposure, follow the first aid measures outlined below.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][12]

-

Specific Hazards: Thermal decomposition may produce irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[1][6][12]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[1][6][13]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1][6][8][10][11]

-

Incompatible Materials: Strong oxidizing agents.[1][6][10][11][14]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and sulfur oxides.[6]

Disposal Considerations

Dispose of this material and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed disposal company.[6] Do not let the product enter drains.[6]

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. merck.com [merck.com]

- 4. N-acetyl-D-methionine | C7H13NO3S | CID 6991987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. CAS 1115-47-5: N-Acetyl-DL-methionine | CymitQuimica [cymitquimica.com]

- 8. merck.com [merck.com]

- 9. merck.com [merck.com]

- 10. merck.com [merck.com]

- 11. merck.com [merck.com]

- 12. N-Acetyl-L-methionine - Safety Data Sheet [chemicalbook.com]

- 13. fengchengroup.com [fengchengroup.com]

- 14. N-Acetyl-L-Methionine - CD Formulation [formulationbio.com]

Unraveling the In Vivo Journey of N-Acetyl-D-methionine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the biological fate of N-Acetyl-D-methionine, with a specific focus on its deuterated analog, N-Acetyl-D-methionine-d4. While specific in vivo data for the deuterated form is not available in current literature, this document synthesizes information on the metabolism of the non-labeled D-isomer and provides a comprehensive framework of experimental protocols for its detailed in vivo investigation. Evidence strongly suggests that N-Acetyl-D-methionine is metabolically robust, with limited conversion to methionine, and is primarily cleared from the body via renal excretion. The deuterium (B1214612) labeling in this compound serves as a powerful tool for tracing its pharmacokinetic profile, enabling precise quantification in biological matrices. This guide offers detailed methodologies for conducting in vivo studies in animal models, including administration, sample collection, and advanced analytical techniques for the detection and quantification of the deuterated compound. Furthermore, it provides visual representations of the presumed metabolic pathway and experimental workflows to aid in the design and execution of future research in this area.

Introduction

N-acetylated amino acids are of significant interest in various fields, including nutrition, pharmacology, and clinical diagnostics. The acetylation of the amino group can alter the physicochemical properties of the parent amino acid, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While L-amino acids and their N-acetylated derivatives are generally well-utilized by the body, the metabolic fate of D-amino acid enantiomers and their N-acetylated counterparts is often distinct.

N-Acetyl-D-methionine is the N-acetylated form of D-methionine. The introduction of a stable isotope label, deuterium (d4), creates this compound, a valuable tracer for in vivo metabolic and pharmacokinetic studies. The deuterium atoms do not significantly alter the chemical properties of the molecule but allow for its unambiguous detection and quantification using mass spectrometry-based methods. This guide provides an in-depth overview of the expected biological fate of this compound and detailed protocols to facilitate its study.

Presumed Biological Fate of N-Acetyl-D-methionine

Based on available literature for N-acetylated D-amino acids and D-methionine, the in vivo disposition of N-Acetyl-D-methionine is characterized by poor metabolic conversion and subsequent elimination.

Absorption and Distribution

Following administration, this compound is expected to be absorbed into the systemic circulation. The extent of absorption may vary depending on the route of administration (e.g., oral, intravenous). Once in the bloodstream, it will distribute to various tissues. Specific transporters for N-acetylated amino acids are not well-characterized, and its distribution may be governed by passive diffusion and general amino acid transport systems with low affinity for D-isomers.

Metabolism: Resistance to Deacetylation and Conversion

The primary metabolic pathway for N-acetylated amino acids is deacetylation to the parent amino acid and acetate (B1210297), a reaction catalyzed by acylases. However, studies have shown that the acetate moiety of N-acetyl-D-methionine is not readily metabolized to CO2 in rats, in stark contrast to its L-isomer. Furthermore, nutritional studies in rats have demonstrated no growth response to dietary supplementation with N-acetyl-D-methionine, indicating its low bioavailability as a methionine source. This suggests that the deacetylation of N-Acetyl-D-methionine by renal acylases is an inefficient process.

It is hypothesized that N-Acetyl-D-methionine is largely resistant to metabolic transformation in vivo.

Excretion: The Primary Route of Elimination

Given its resistance to metabolism, the primary route of elimination for this compound is expected to be renal excretion. The compound is likely filtered by the glomerulus and excreted in the urine largely unchanged. This is supported by findings that inborn errors of metabolism, which lead to the accumulation of certain amino acids, result in the increased urinary excretion of their corresponding N-acetyl derivatives.

Quantitative Data Summary

Specific quantitative pharmacokinetic data for this compound are not currently available in the public domain. The following table provides a template for the types of quantitative data that should be collected in future in vivo studies.

| Pharmacokinetic Parameter | Description | Expected Value/Trend for this compound |

| Cmax | Maximum plasma concentration | Dependent on dose and route of administration |

| Tmax | Time to reach Cmax | Dependent on route of administration |

| AUC | Area under the plasma concentration-time curve | Proportional to the dose |

| t1/2 | Elimination half-life | Expected to be relatively short due to rapid renal clearance |

| CL | Clearance | Expected to be high, approaching renal blood flow |

| Vd | Volume of distribution | Expected to be relatively low, indicating limited tissue distribution |

| fe | Fraction of dose excreted unchanged in urine | Expected to be high (>90%) |

Experimental Protocols

The following protocols provide a framework for conducting in vivo studies to determine the biological fate of this compound.

Animal Model

-

Species: Sprague-Dawley rats (male, 8-10 weeks old) are a commonly used model for pharmacokinetic studies.

-

Housing: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

-

Diet: A standard chow diet and water should be provided ad libitum.

Administration of this compound

-

Formulation: Dissolve this compound in a sterile, isotonic vehicle suitable for the chosen route of administration (e.g., saline for intravenous injection).

-

Dose: The dose will depend on the specific objectives of the study and the sensitivity of the analytical method. A typical starting dose for a pharmacokinetic study in rats could be in the range of 1-10 mg/kg.

-

Routes of Administration:

-

Intravenous (IV) Bolus: Administer the formulated compound as a single bolus injection into the tail vein. This route ensures 100% bioavailability and is ideal for determining clearance and volume of distribution.

-

Oral Gavage (PO): Administer the formulated compound directly into the stomach using a gavage needle. This route is used to assess oral bioavailability.

-

Sample Collection

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Urine and Feces Collection:

-

Collect urine and feces from the metabolic cages over a 24 or 48-hour period post-dose.

-

Measure the total volume of urine and the total weight of feces.

-

Homogenize feces in a suitable solvent.

-

Store urine and fecal homogenate samples at -80°C until analysis.

-

Sample Analysis: LC-MS/MS Method for this compound Quantification

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of stable isotope-labeled compounds in biological matrices.

-

Sample Preparation:

-

Thaw plasma, urine, or fecal homogenate samples on ice.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., N-Acetyl-D-methionine-d8 or a structurally similar deuterated compound).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC Conditions:

-

Column: A C18 reversed-phase column is suitable for the separation of this compound.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724) containing a small amount of formic acid (e.g., 0.1%) is typically used.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of amino acid derivatives.

-

Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

-

Precursor Ion (Q1): The protonated molecular ion [M+H]+ of this compound.

-

Product Ion (Q3): A characteristic fragment ion generated by the collision-induced dissociation of the precursor ion.

-

-

Visualizations

Presumed Metabolic Pathway of N-Acetyl-D-methionine

Caption: Presumed in vivo fate of this compound.

Experimental Workflow for In Vivo Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

While direct experimental data on the in vivo biological fate of this compound is lacking, the available evidence for the non-labeled D-isomer strongly suggests a profile of high metabolic stability and primary elimination via renal excretion. The deuterium label provides an invaluable tool for definitively tracing and quantifying this molecule in complex biological systems. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to elucidate the complete pharmacokinetic profile of this compound. Such studies are crucial for understanding its potential applications in various scientific and clinical contexts. Future research should focus on generating the quantitative data outlined in this guide to provide a definitive understanding of the in vivo journey of this intriguing molecule.

Methodological & Application

Utilizing N-Acetyl-D-methionine-d4 as an Internal Standard for Accurate Quantification by LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of N-Acetyl-D-methionine-d4 as an internal standard for the precise and accurate quantification of N-acetylmethionine and related compounds in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analytical instrumentation, thereby ensuring the reliability of quantitative LC-MS/MS assays. This compound, a deuterated analog of N-acetylmethionine, serves as an ideal internal standard due to its chemical and physical similarity to the analyte of interest. Its distinct mass allows for co-elution with the analyte while being separately detected by the mass spectrometer, enabling accurate quantification across a range of concentrations.

Experimental Protocols

A robust LC-MS/MS method for the analysis of N-acetylmethionine using this compound involves several key steps, from sample preparation to data acquisition and analysis. The following protocols are based on established methodologies for the analysis of amino acids and their derivatives in biological samples.[1]

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma, serum, and cell culture media.

-

Thaw frozen samples on ice.

-

Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex the mixture for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following are representative LC parameters that can be optimized for specific instrumentation and applications.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min |

Mass Spectrometry (MS/MS) Conditions

Mass spectrometry parameters, particularly the Multiple Reaction Monitoring (MRM) transitions, must be optimized for the specific instrument being used. The following are hypothetical, yet plausible, MRM transitions for N-Acetylmethionine and its deuterated internal standard.

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Acetylmethionine | 192.1 | 132.1 | 15 |

| N-Acetylmethionine (Qualifier) | 192.1 | 61.1 | 25 |

| This compound | 196.1 | 136.1 | 15 |

| This compound (Qualifier) | 196.1 | 64.1 | 25 |

Note: These MRM transitions are illustrative and require experimental verification on the specific mass spectrometer being used.

Data Presentation: Quantitative Performance

A validated LC-MS/MS method using this compound as an internal standard should demonstrate excellent linearity, precision, accuracy, and recovery. The following tables represent the expected performance of a well-optimized assay.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Signal-to-Noise at LLOQ | > 10 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 3 | < 10 | 90 - 110 | < 15 | 85 - 115 |

| Mid QC | 100 | < 10 | 90 - 110 | < 15 | 85 - 115 |

| High QC | 800 | < 10 | 90 - 110 | < 15 | 85 - 115 |

Table 3: Recovery

| Analyte | Low Concentration | High Concentration |

| N-Acetylmethionine | 85 - 115% | 85 - 115% |

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow

The overall process from sample receipt to data analysis can be visualized as a streamlined workflow.

References

Application Notes and Protocols for N-Acetyl-D-methionine-d4 in Metabolic Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracer studies using stable isotope-labeled compounds are a cornerstone of modern biomedical research, enabling the elucidation of complex metabolic pathways and the quantification of metabolic fluxes. N-Acetyl-D-methionine-d4 (d4-NAM) is a valuable tool for investigating the metabolism of D-amino acids and the methionine metabolic network. The N-acetylation can enhance bioavailability and cellular uptake, while the D-enantiomer allows for the specific investigation of pathways involved in D-amino acid metabolism, which are increasingly recognized for their physiological and pathological significance. The deuterium (B1214612) (d4) labeling provides a stable isotopic signature for tracing the fate of the methionine backbone through various biochemical transformations using mass spectrometry.

This document provides a detailed protocol for the use of d4-NAM in metabolic tracer studies with cultured mammalian cells, from experimental design and cell culture to sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale for Use

-

Tracing D-amino acid metabolism: The D-form of methionine allows for the specific interrogation of D-amino acid metabolic pathways, which are distinct from the canonical L-amino acid pathways.

-

Enhanced Stability and Uptake: N-acetylation can protect the amino acid from degradation and may facilitate its transport into cells.

-

Stable Isotope Labeling: The d4 label is non-radioactive and provides a distinct mass shift for tracking the methionine backbone through metabolic pathways.

Key Metabolic Pathways

Upon entering the cell, this compound is expected to be deacetylated by intracellular aminoacylases to yield D-methionine-d4. The primary metabolic fate of D-methionine is its oxidative deamination by D-amino acid oxidase (DAO), a peroxisomal enzyme, to produce α-keto-γ-(methylthio)butyrate-d4 (KMTB-d4), ammonia, and hydrogen peroxide. KMTB-d4 can then be transaminated to form L-methionine-d4, which can subsequently enter the canonical methionine cycle.

Metabolic pathway of this compound.

Experimental Protocols

Cell Culture and Labeling

This protocol is designed for adherent mammalian cells cultured in 6-well plates. Adjustments may be necessary for other cell types or culture formats.

Experimental workflow for metabolic tracer studies.

Materials:

-

This compound

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Ice-cold 0.9% NaCl solution

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

6-well cell culture plates

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.

-

Prepare Labeling Medium: Prepare fresh culture medium containing the desired concentration of this compound. A typical starting concentration is between 50 and 200 µM.

-

Cell Washing: When cells reach the desired confluency, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Labeling: Add the labeling medium to the cells and incubate for the desired time points (e.g., 0, 1, 4, 8, 24 hours).

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold 0.9% NaCl solution.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing the metabolites) to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Normalization: The remaining protein pellet can be used for normalization. Resuspend the pellet in a suitable buffer and determine the protein concentration using a standard assay (e.g., BCA assay).

LC-MS/MS Analysis

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

A suitable column for polar metabolite analysis, such as a HILIC column.

Proposed LC-MS/MS Parameters (Illustrative Example):

| Parameter | Setting |

| Column | HILIC, e.g., SeQuant ZIC-pHILIC |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.8 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Proposed MRM Transitions for d4-Labeled Metabolites (Theoretical):

The following table provides theoretical Multiple Reaction Monitoring (MRM) transitions for the detection of this compound and its key downstream metabolites. These transitions should be empirically optimized on the specific mass spectrometer being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 196.1 | 136.1 |

| D-methionine-d4 | 154.1 | 108.1 |

| α-keto-γ-(methylthio)butyrate-d4 | 153.1 | 107.1 |

| L-methionine-d4 | 154.1 | 108.1 |

| S-adenosylmethionine-d4 | 403.2 | 255.1 |

| S-adenosylhomocysteine-d4 | 389.2 | 136.1 |

Data Presentation

The following tables present illustrative quantitative data from a hypothetical metabolic tracer study using this compound in a cancer cell line.

Table 1: Fractional Enrichment of Methionine Cycle Metabolites

This table shows the percentage of the metabolite pool that is labeled with d4 at different time points.

| Time (hours) | This compound | D-methionine-d4 | L-methionine-d4 | S-adenosylmethionine-d4 |